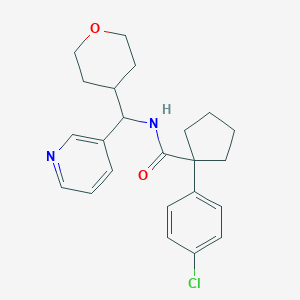
1-(4-chlorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-chlorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H27ClN2O2 and its molecular weight is 398.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-chlorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies supported by data tables.
Chemical Characteristics
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN3O2 |
| Molecular Weight | 371.85 g/mol |
| CAS Number | Not specified |
| Purity | Typically ≥ 95% |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Protein Kinases : Inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Antimicrobial Activity : Potential efficacy against certain bacterial strains.
- Anti-inflammatory Properties : Modulation of inflammatory pathways, possibly through inhibition of cytokine production.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Inhibition of Protein Kinases : The compound has shown to inhibit p38 mitogen-activated protein kinase (MAPK), which is crucial in inflammatory responses and cellular stress responses. This inhibition can lead to reduced inflammation and potential therapeutic effects in diseases like rheumatoid arthritis .
- Antimicrobial Efficacy : Preliminary tests have indicated that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential utility in treating infections caused by resistant bacteria .
- Cell Viability Studies : In vitro studies have demonstrated that the compound can reduce cell viability in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study 1 : A study evaluated the effects of the compound on human cancer cell lines, revealing a dose-dependent decrease in cell viability with IC50 values around 15 µM. The study concluded that further investigation into its mechanisms and potential clinical applications is warranted .
- Case Study 2 : An investigation into the antimicrobial properties showed that the compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antibiotic agent.
Table 1: Summary of Biological Activities
Table 2: Pharmacological Profile
| Parameter | Value |
|---|---|
| IC50 (Cancer Cells) | ~15 µM |
| MIC (Bacterial Strains) | 32 µg/mL |
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O2/c24-20-7-5-19(6-8-20)23(11-1-2-12-23)22(27)26-21(17-9-14-28-15-10-17)18-4-3-13-25-16-18/h3-8,13,16-17,21H,1-2,9-12,14-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZYJERPMHGCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC(C3CCOCC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














